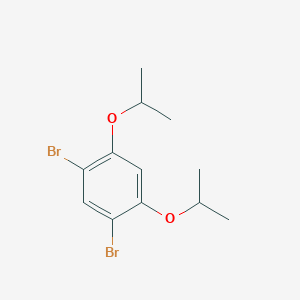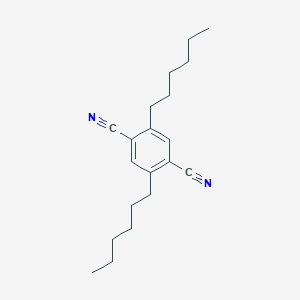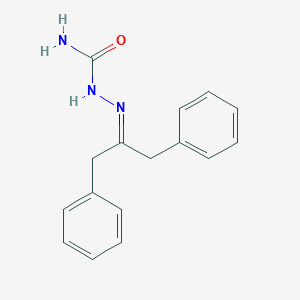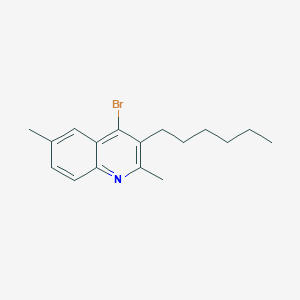![molecular formula C17H16O4S3 B296069 Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DPD, is a chemical compound that has been extensively studied for its potential uses in scientific research. DPD is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and structural properties.
作用机制
The mechanism of action of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant activity and can protect cells from oxidative stress. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can protect against liver damage and can improve glucose tolerance in diabetic mice.
实验室实验的优点和局限性
One advantage of using Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and structural properties, which make it a useful component of organic electronics and materials science research. Another advantage is its potential uses as an antioxidant and as a modulator of cellular signaling pathways in biochemistry research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of the electronic and structural properties of this compound and its potential uses in organic electronics and materials science. In biochemistry, future research could focus on the mechanisms of action of this compound and its potential uses as an antioxidant and as a modulator of cellular signaling pathways. Finally, future research could explore the potential uses of this compound in medical applications, such as the treatment of cancer and diabetes.
合成方法
The synthesis of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves several steps, including the reaction between 5-phenyl-1,2-dithiole-3-thione and diethyl oxalate to form this compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential uses in a variety of scientific fields, including organic electronics, materials science, and biochemistry. In organic electronics, this compound has been used as a component of organic field-effect transistors and organic light-emitting diodes due to its unique electronic properties. In materials science, this compound has been studied for its potential use as a molecular wire and as a component of molecular switches. In biochemistry, this compound has been studied for its potential uses as an antioxidant and as a modulator of cellular signaling pathways.
属性
分子式 |
C17H16O4S3 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
diethyl 7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4S3/c1-3-20-16(18)14-13-10-12(11-8-6-5-7-9-11)22-24(13)23-15(14)17(19)21-4-2/h5-10H,3-4H2,1-2H3 |
InChI 键 |
SPKYZBNYPCIRNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)






![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
